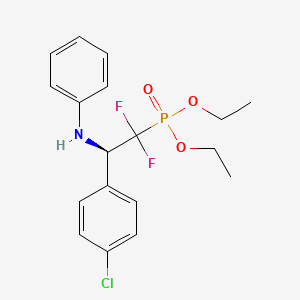

![molecular formula C10H10F3N5O B2540255 N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-26-8](/img/structure/B2540255.png)

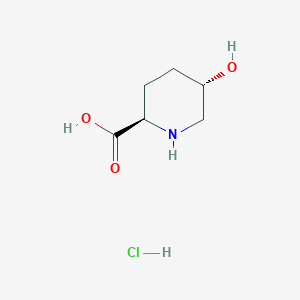

N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds often involves cyclization reactions, which can be facilitated by various catalysts. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved through the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide using Ni(NO3)2 as a catalyst . This method reflects a common strategy in synthesizing nitrogen-rich heterocycles, which may be similar to the synthesis of N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine, although the specific details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of heterocyclic amines is often characterized by planar aromatic systems that allow for π-electron delocalization. For example, the triazolo[1,5-a][1,3,5]triazine core of 7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine is essentially planar, which is a feature that could be expected in the tetraazol-5-amine compound of interest . The presence of amino groups and their involvement in π-electron delocalization is a key aspect of the molecular structure that influences the chemical behavior of these compounds.

Chemical Reactions Analysis

The reactivity of heterocyclic amines can be influenced by the presence of functional groups and the overall molecular structure. While the data does not provide specific reactions for N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine, the use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for derivatization of amines suggests that the trifluoromethyl group can be reactive and useful in analytical chemistry . This information hints at the potential reactivity of the trifluoromethoxy group in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic amines can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of hydrogen bonding in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine contributes to its stability and may affect its solubility . Similarly, the crystal packing of 7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine is stabilized by intermolecular hydrogen bonds, which could also be relevant for the tetraazol-5-amine compound . The use of 19F NMR for the analysis of derivatives with trifluoromethyl groups indicates that such substituents can impart distinct physical properties that are useful in analytical applications .

Wissenschaftliche Forschungsanwendungen

Photopolymerization Enhancements

Research demonstrates the potential application of multivalent atom-containing amines, including N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine, as coinitiators in Type II photoinitiating systems and additives for Type I photoinitiators. This application is particularly relevant in free radical photopolymerization under air, showcasing a significant improvement in polymerization rates and final conversion efficiency due to a bimolecular homolytic substitution (SH2) reaction, efficiently converting peroxyls into new initiating radicals (El-Roz et al., 2010).

Electrophilicity-Nucleophilicity Relations

N,N-Dimethyl-4-aminophenyl cation, related to the subject compound, serves as an electrophilic probe to determine the relative reactivity of nucleophiles. This research aids in understanding electrophilicity-nucleophilicity relations, highlighting the variance in reaction rates with different nucleophiles and suggesting modifications to Mayr's equation to better fit diverse reaction scenarios (Dichiarante et al., 2008).

Novel Syntheses and Potentiometric Analysis

The compound under discussion has facilitated the synthesis of novel 2,4-dihydro-5-[4-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones. These compounds underwent potentiometric titration in nonaqueous solvents, demonstrating the compound's versatility in creating chemically significant derivatives and their analysis (Özil et al., 2010).

Insecticidal Activity Modifications

The modifications of the methylene group in certain derivatives, including those related to N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine, have shown to retain insecticidal efficacy. This research expands the structure-activity relationship (SAR) for designing potent insecticides, underscoring the compound's significance in agricultural chemistry (Samaritoni et al., 1999).

Antimicrobial Agent Synthesis

The creation of 3(5)-substituted 1,2,4-triazol-5(3)-amines through a one-pot reaction demonstrates the potential of N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine derivatives as antimicrobial agents. This synthesis approach adheres to green chemistry principles and showcases the compound's utility in developing new therapeutics with significant antibacterial and antifungal effects (Beyzaei et al., 2019).

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N5O/c1-17(2)9-14-15-16-18(9)7-3-5-8(6-4-7)19-10(11,12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOZHKWNTVJHSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2540173.png)

![1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2540178.png)

![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2540181.png)

![ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate](/img/structure/B2540184.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)

![2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2540191.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2540192.png)

![(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one](/img/structure/B2540194.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2540195.png)